molecular formula C10H10N6 B1426872 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1328260-83-8

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole

Cat. No.: B1426872
CAS No.: 1328260-83-8
M. Wt: 214.23 g/mol
InChI Key: UAZYZXXJKWCHTO-UHFFFAOYSA-N
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Description

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine and imidazole chemical families

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has shown promise as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This makes it a potential candidate for cancer treatment.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including catalysis and material science.

Future Directions

The compound has shown significant potential in cancer treatment, targeting tumor cells in a selective manner . It has demonstrated good to moderate anticancer activity against various cancer cell lines . Therefore, future research could focus on exploring its potential as a therapeutic agent in various types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with methyl iodide to introduce the methyl group at the desired position. Subsequent steps may include cyclization reactions and further functional group modifications to achieve the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the imidazole ring to its oxidized form.

  • Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced pyrazolo[3,4-d]pyrimidine derivatives, and substituted analogs of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share a similar core structure and are often studied for their biological activities.

  • Imidazole derivatives: : These compounds also contain the imidazole ring and are known for their diverse applications in chemistry and medicine.

Uniqueness

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and imidazole rings. This unique combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-7-11-3-4-16(7)10-8-5-14-15(2)9(8)12-6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZYZXXJKWCHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC3=C2C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
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2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
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2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Reactant of Route 4
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Reactant of Route 5
2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole
Reactant of Route 6
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2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole

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